lithium;2-prop-2-enoxyoxane
Description
Lithium;2-prop-2-enoxyoxane is a lithium-containing organometallic compound, likely structured as a lithium salt paired with a cyclic ether or epoxide derivative. The term "2-prop-2-enoxyoxane" suggests a tetrahydropyran (oxane) ring substituted with a propenoxy group (CH₂=CH-CH₂-O-) at the 2-position. Alternatively, the "oxane" component may refer to an epoxide (oxirane) system, though this nomenclature is less common.
Properties
CAS No. |
87938-76-9 |
|---|---|
Molecular Formula |
C8H13LiO2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
lithium;2-prop-2-enoxyoxane |
InChI |
InChI=1S/C8H13O2.Li/c1-2-6-9-8-5-3-4-7-10-8;/h1-2,8H,3-7H2;/q-1;+1 |
InChI Key |
FHXPEUTYUYSFIG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]=CCOC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-prop-2-enoxyoxane typically involves the reaction of 2-prop-2-enoxyoxane with a lithium reagent. One common method is the reaction of 2-prop-2-enoxyoxane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
C6H10O2+n-BuLi→C6H11LiO2+n-BuH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, solvent, and stoichiometry, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-prop-2-enoxyoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The lithium ion can be substituted with other cations in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium chloride (NaCl) can facilitate cation exchange.
Major Products Formed
Oxidation: Lithium oxide (Li2O) and other oxides.
Reduction: Lithium alkoxides.
Substitution: Various lithium salts depending on the substituting cation.
Scientific Research Applications
Lithium;2-prop-2-enoxyoxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the field of mental health.
Industry: Utilized in the production of advanced materials and as a component in lithium-ion batteries.
Mechanism of Action
The mechanism of action of lithium;2-prop-2-enoxyoxane involves its interaction with various molecular targets and pathways. In biological systems, it may modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. The lithium ion plays a crucial role in these processes by interacting with enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
Structural and Chemical Properties
The following table compares key properties of lithium;2-prop-2-enoxyoxane with structurally or functionally related compounds:


Key Observations :
- Lithium (2-methyl-2-propenyl): A simpler lithium-alkenyl compound with a lower molecular weight, used as a nucleophile in organometallic synthesis. Its reactivity contrasts with the ether/epoxide functionality of the target compound .
- Propylene oxide: A volatile epoxide with industrial significance in polymer production. Unlike this compound, it lacks lithium, limiting its use in lithium-ion systems but enhancing its role in polyether synthesis .
- Lithium carbonate: A bulk inorganic lithium compound critical for batteries. Its ionic character and thermal stability differ markedly from the organometallic nature of this compound .
- Lithium 2-hydroxyethoxide: A lithium alkoxide with strong basicity, highlighting how lithium coordination to oxygen donors enhances reactivity in deprotonation reactions .
Reactivity and Functional Comparisons
- Epoxide Derivatives: Monoepoxides like cyclohexene oxide and glycidyl ethers (e.g., ) share strained cyclic ether systems with this compound. However, the presence of lithium likely enables unique ring-opening pathways or catalytic behavior in polymerization, unlike neutral epoxides .
- Lithium Alkoxides: Compounds like lithium 2-hydroxyethoxide () demonstrate high basicity and nucleophilicity. This compound may exhibit similar traits but with added steric and electronic effects from the propenoxy group .
- Industrial Relevance: While lithium carbonate dominates battery markets (EU trade data in ), this compound’s niche applications (e.g., specialty polymers) may align with propylene oxide’s role in polyurethane production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


